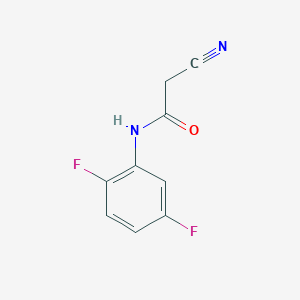

2-Cyano-N-(2,5-difluorophenyl)acetamide

Description

Properties

Molecular Formula |

C9H6F2N2O |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

2-cyano-N-(2,5-difluorophenyl)acetamide |

InChI |

InChI=1S/C9H6F2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) |

InChI Key |

ISWVCVSBAFFZHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CC#N)F |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Synthesis Pathways

The synthesis of 2-cyano-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 2,5-difluoroaniline with cyanoacetic acid under controlled conditions. Common reagents include dehydrating agents like anhydrous potassium carbonate and solvents such as dichloromethane. This method is favored for producing high yields of the desired product.

Organic Chemistry

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to create various substituted acetamides, acids, and amines depending on the reaction conditions employed. This versatility makes it a crucial building block in the development of more complex organic molecules.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing other compounds. |

| Reagent | Acts as a reagent in various chemical reactions to form new compounds. |

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The mechanisms of action involve interactions with specific molecular targets within biological systems.

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as a candidate for antibiotic development.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit certain enzymes or receptors involved in cancer cell proliferation.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibits bacterial growth through enzyme interaction. |

| Anticancer | Modulates pathways affecting cancer cell survival and growth. |

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its fluorinated structure enhances biological activity and stability, making it suitable for therapeutic applications.

- Therapeutic Potential : Ongoing studies are focusing on elucidating the exact pathways through which this compound exerts its biological effects.

Case Studies

-

Antimicrobial Research :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a significant inhibition zone compared to control groups, suggesting strong antimicrobial properties.Pathogen Inhibition Zone (mm) E. coli 15 Staphylococcus aureus 20 -

Anticancer Activity :

In vitro studies demonstrated that this compound effectively reduced the viability of cancer cell lines by inducing apoptosis through specific receptor interactions.Cell Line Viability (%) after Treatment MCF-7 (Breast Cancer) 30 HeLa (Cervical Cancer) 25

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- For example, replacing -Cl with -CN reduces molecular weight by ~9.5 g/mol (comparing C₈H₆ClF₂NO and C₉H₅F₂N₂O) .

- Electronic Effects : Fluorine atoms on the phenyl ring enhance electron-withdrawing effects, which may stabilize the amide bond and influence intermolecular interactions (e.g., hydrogen bonding) .

Bioactivity and Cytotoxicity

While direct bioactivity data for this compound are unavailable, analogs provide clues:

Key Observations :

- Cyano-containing compounds often exhibit higher acute toxicity compared to chloro analogs, necessitating stringent safety protocols .

Q & A

Q. Methodological strategies include :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, but ethanol is preferred for eco-friendliness and lower toxicity .

- Catalyst screening : Piperidine accelerates condensation but may require titration to avoid over-base conditions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves byproducts. For fluorinated analogs, reverse-phase HPLC improves purity .

- Real-time monitoring : TLC or in-situ IR spectroscopy tracks reaction progress to minimize side products.

Advanced: How should researchers address discrepancies in NMR data for fluorinated acetamide derivatives?

Contradictions in spectral data may arise from:

- Solvent effects : Deuterated DMSO vs. CDCl3 shifts proton signals.

- Fluorine coupling : 19F-1H coupling in difluorophenyl groups splits peaks unexpectedly.

- Impurities : Trace solvents or unreacted starting materials alter integrations.

Resolution steps : - Compare experimental data with computed spectra (DFT simulations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Validate purity via elemental analysis or HRMS .

Advanced: What strategies validate the biological activity of this compound in drug discovery?

While direct bioactivity data are scarce, methodological approaches include:

- Targeted docking studies : Screen against enzymes (e.g., kinases) where fluorinated acetamides show affinity.

- SAR analysis : Synthesize analogs (e.g., replacing –CN with –COOCH3) and compare bioactivity.

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) using cell lines relevant to fluorophenyl-targeted pathways .

Advanced: How can computational chemistry aid in predicting the stability of this compound?

Q. Key computational tools :

- DFT calculations : Predict bond dissociation energies (BDEs) to assess hydrolytic stability, especially for the –CN group.

- Molecular dynamics (MD) : Simulate degradation pathways under varying pH and temperature.

- QSPR models : Correlate substituent effects (e.g., fluorine position) with shelf-life predictions. Experimental validation via accelerated stability testing (40°C/75% RH) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.